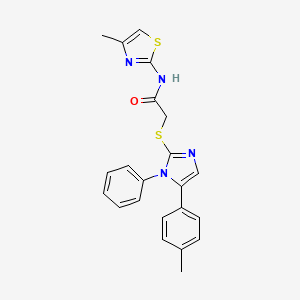

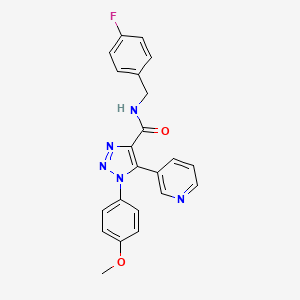

![molecular formula C22H23N3O2S B2776114 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897483-58-8](/img/structure/B2776114.png)

1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a chemical compound with the molecular formula C22H23N3O2S and a molecular weight of 393.51. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Green Synthesis Techniques

Researchers have developed eco-friendly microwave-assisted synthesis techniques for related benzothiazolyl piperazine derivatives, emphasizing the importance of sustainable practices in chemical synthesis. These methods offer an efficient, regioselective approach to 1,2,3-triazole derivatives, showcasing advancements in green chemistry (Said et al., 2020).

Antimicrobial and Antifungal Applications

A number of studies have highlighted the potential antimicrobial and antifungal properties of compounds structurally related to 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone. These compounds have shown significant efficacy against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Electrochemical Synthesis

Electrochemical synthesis methods have been applied to synthesize arylthiobenzazoles from related compounds, demonstrating the versatility of electrochemical approaches in creating complex molecules with potential biological activity (Amani & Nematollahi, 2012).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of azole-containing piperazine derivatives have been explored, with some derivatives showing promising antibacterial, antifungal, and cytotoxic activities. This research underscores the potential of these compounds in pharmaceutical applications (Gan, Fang, & Zhou, 2010).

Anticancer Potential

Research into nitroimidazole and triazine derivatives bearing piperazine moieties has been conducted to assess their anticancer activities. These studies have provided insights into the design of new non-nucleoside reverse transcriptase inhibitors and have evaluated their efficacy against various cancer cell lines, highlighting the potential for these compounds in cancer therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Mechanism of Action

Target of Action

The compound 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets . Thiazole derivatives can interact with their targets in different ways, leading to various biological effects

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways, leading to their diverse biological activities . For example, some thiazole derivatives have been found to have anti-inflammatory and analgesic activity, suggesting that they may affect pathways related to inflammation and pain . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the bodyThe solubility of a compound can affect its bioavailability, and thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stabilityThe solubility of a compound can be affected by environmental factors such as ph and temperature, which can in turn affect its action, efficacy, and stability .

properties

IUPAC Name |

1-[4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-14-12-15(2)20-19(13-14)28-22(23-20)25-10-8-24(9-11-25)21(27)18-6-4-17(5-7-18)16(3)26/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIKKTZMGKGQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

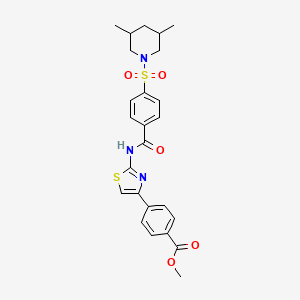

![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)

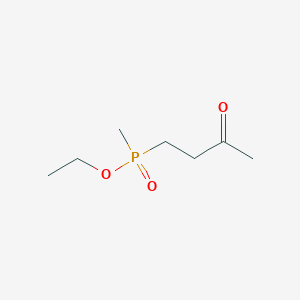

![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)

![N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2776041.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)

![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)

![1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776053.png)